molecular formula C11H20ClNO2 B2442908 Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate hydrochloride CAS No. 2248319-36-8

Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate hydrochloride

Cat. No.: B2442908
CAS No.: 2248319-36-8
M. Wt: 233.74
InChI Key: KNGGGORMXNYPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H20ClNO2 and a molecular weight of 233.74 g/mol . This compound is known for its unique bicyclic structure, which consists of a bicyclo[2.2.2]octane core. The presence of an aminomethyl group and a carboxylate ester makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using a suitable amine.

    Esterification: The carboxylate ester is formed through an esterification reaction with methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or the aminomethyl group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of complex molecules.
  • Employed in the study of reaction mechanisms and stereochemistry due to its rigid bicyclic structure.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
  • Evaluated for its biological activity and potential therapeutic applications.

Industry:

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-14-10(13)11(7-12)6-8-2-4-9(11)5-3-8;/h8-9H,2-7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGGGORMXNYPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2CCC1CC2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.